4-Methyl Mebendazole
CAS No.: 31545-31-0
Cat. No.: VC0126602
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31545-31-0 |
---|---|
Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.325 |
IUPAC Name | methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate |
Standard InChI | InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22) |
Standard InChI Key | PRYHZIFGXMQOGE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Introduction
Chemical Structure and Properties
4-Methyl Mebendazole is a benzimidazole derivative with the systematic name methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate . The compound's structure is characterized by a benzimidazole core connected to a methylbenzoyl group and a methylcarbamate group.
Basic Chemical Identifiers
The compound can be identified through several standard chemical identifiers as detailed in the table below:
Parameter | Value |
---|---|
CAS Number | 31545-31-0 |
Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.31900 g/mol |
Exact Mass | 309.11100 |
PSA | 87.57000 |
LogP | 3.29420 |
These parameters provide essential information for identifying and characterizing the compound in various chemical databases and research contexts .
Structural Representation
4-Methyl Mebendazole can be represented through various chemical notation systems that provide different levels of structural detail:
-
InChI: InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22)
The compound is achiral with no defined stereocenters or E/Z centers, and demonstrates no optical activity .
Physical and Predicted Properties
Predicted Collision Cross Section
Collision cross-section (CCS) values provide important information about a molecule's three-dimensional structure and can be useful in mass spectrometry-based identification and characterization. The predicted CCS values for 4-Methyl Mebendazole with various adducts are presented below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 310.11861 | 170.9 |
[M+Na]+ | 332.10055 | 183.8 |
[M+NH4]+ | 327.14515 | 177.0 |
[M+K]+ | 348.07449 | 179.9 |
[M-H]- | 308.10405 | 173.2 |
[M+Na-2H]- | 330.08600 | 177.4 |
[M]+ | 309.11078 | 173.1 |
[M]- | 309.11188 | 173.1 |
These predicted values can be valuable for analytical chemists seeking to identify or quantify the compound using mass spectrometry techniques .
Relationship to Mebendazole
Structural Comparison
4-Methyl Mebendazole differs from the parent compound mebendazole primarily by the addition of a methyl group on the benzoyl ring. This structural modification may alter the compound's pharmacokinetic and pharmacodynamic properties compared to mebendazole.
Mebendazole itself is a well-established anthelmintic medication used primarily for treating various parasitic worm infections. It is also being investigated for repurposing in other therapeutic areas, including as an anti-inflammatory agent and in cancer treatment .
Research Implications and Future Directions
Analytical Considerations
The detailed chemical identifier information and predicted physical properties provided for 4-Methyl Mebendazole offer valuable reference data for analytical chemists. Such information facilitates the development of sensitive and specific analytical methods for detecting and quantifying the compound in various matrices.
The predictive collision cross-section data could prove particularly useful for mass spectrometry-based analyses, potentially enabling more accurate identification and quantification of the compound in complex mixtures .
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